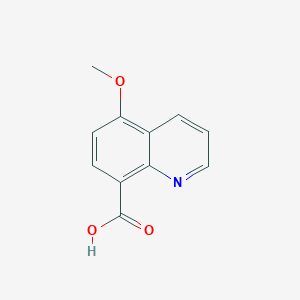

5-Methoxyquinoline-8-carboxylic acid

Description

Contextualization of Quinoline (B57606) Derivatives as Prominent Chemical Scaffolds

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) and a pyridine (B92270) ring, is recognized as a "privileged" structure in medicinal chemistry. nih.gov This designation stems from the ability of the quinoline nucleus to serve as a versatile scaffold for the development of a wide array of therapeutic agents. nih.govrsc.orgresearchgate.net Its derivatives have demonstrated a remarkable range of pharmacological activities, including anti-malarial, antibacterial, anti-inflammatory, anticancer, and antioxidant properties. rsc.orgresearchgate.netnih.govorientjchem.org

The significance of the quinoline framework is underscored by its presence in numerous natural alkaloids and synthetic drugs. nih.govrsc.org A classic example is quinine, an alkaloid used for centuries to treat malaria. nih.govrsc.org Modern pharmaceuticals based on the quinoline core include the anti-malarial drug chloroquine, the antibacterial agent ciprofloxacin (B1669076), and the anticancer medication topotecan. rsc.org The chemical versatility of the quinoline ring allows for various modifications, such as protonation, alkylation, and acylation, enabling the synthesis of a diverse library of derivatives with tailored biological functions. orientjchem.org This adaptability has made quinoline and its derivatives a central focus in drug discovery and development. researchgate.net

Academic Significance of Methoxyquinoline Carboxylic Acids in Chemical and Biological Sciences

Within the broad family of quinoline derivatives, methoxyquinoline carboxylic acids represent a class of compounds with distinct academic and practical importance. These molecules combine the foundational quinoline scaffold with two key functional groups: a methoxy (B1213986) (-OCH₃) group and a carboxylic acid (-COOH) group. The presence and position of these substituents significantly influence the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metal-chelating ability. vulcanchem.com

These properties make methoxyquinoline carboxylic acids valuable as intermediates in organic synthesis and as ligands in coordination chemistry. chemimpex.comresearchgate.net For instance, some derivatives are explored for their potential as antioxidants and neuroprotective agents. nih.govresearchgate.net The carboxylic acid moiety, in particular, can serve as a handle for creating more complex molecules, such as amides or esters, while the quinoline nitrogen and the oxygen atoms of the substituents can act as coordination sites for metal ions. nih.govresearchgate.net Research has shown that various isomers, such as 4-hydroxy-6-methoxy-quinoline-2-carboxylic acid and 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid, are subjects of study for their biological and chemical properties. alfa-chemistry.comresearchgate.net

Current Research Trajectories for 5-Methoxyquinoline-8-carboxylic acid

Current research on this compound, also known as 8-Methoxyquinoline-5-carboxylic acid, focuses on its utility as a versatile building block and functional molecule in several scientific domains. chemimpex.com Its unique structure, featuring a quinoline ring with both a methoxy and a carboxylic acid group, makes it a valuable precursor in the synthesis of more complex molecules and materials. vulcanchem.comchemimpex.com

A primary area of investigation involves its use as an intermediate in the development of novel pharmaceuticals. chemimpex.com Researchers utilize this compound to synthesize derivatives targeting specific biological pathways, with some applications explored in the context of neurological disorders. chemimpex.com The synthesis of related structures, such as 8-methoxyquinoline-5-amino acetic acid from a 5-amino-8-methoxyquinoline precursor, has been shown to yield compounds with potential agrochemical applications, specifically as herbicides. nnpub.org

Furthermore, this compound is recognized for its role as a chelating agent. chemimpex.com The nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy and carboxylic acid groups can coordinate with metal ions to form stable complexes. chemimpex.comresearchgate.net This property is leveraged in analytical chemistry for the detection and quantification of metal ions. chemimpex.com In materials science, this chelating ability is applied in the synthesis of coordination polymers and to enhance the performance of catalysts. chemimpex.compolimi.it Research into oxorhenium(V) complexes with related quinoline carboxylic acid ligands has demonstrated their potential as catalysts in chemical reactions like epoxidation. rsc.org These diverse applications highlight the ongoing scientific interest in this compound as a foundational component for innovation in medicine, agriculture, and materials science. chemimpex.com

Chemical and Physical Properties

This table summarizes key physicochemical properties of this compound.

| Property | Value/Description |

| Molecular Formula | C₁₁H₉NO₃ vulcanchem.comchemimpex.com |

| Molecular Weight | 203.20 g/mol chemimpex.com |

| Appearance | Brown solid chemimpex.com |

| CAS Number | 148887-46-1 chemimpex.combldpharm.comsigmaaldrich.cn |

| Solubility | Soluble in DMSO, ethanol; insoluble in water vulcanchem.com |

| Storage Temperature | 0-8°C chemimpex.com |

Data sourced from multiple chemical suppliers and research articles. Properties for the isomer 8-Methoxyquinoline-5-carboxylic acid are presented here.

Spectroscopic Data

Spectroscopic analysis provides structural confirmation of the molecule. The data below is based on the analysis of the precursor 8-methoxyquinoline (B1362559) and its derivatives, providing insight into the characteristic signals expected for this compound.

| Spectroscopy Type | Observed Signals (cm⁻¹ or ppm) | Interpretation |

| Infrared (IR) | ~3450 (broad), ~1705, ~1614, 750-900 | Broad -OH stretch (carboxylic acid), C=O stretch (carboxylic acid), C=O stretch (in related structures), Aromatic C-H bending vulcanchem.comnnpub.org |

| ¹H NMR | ~12.1 (broad), ~3.95 (singlet) | Signal for the carboxylic acid proton (-COOH), Signal for the methoxy protons (-OCH₃) vulcanchem.com |

Note: The spectroscopic data is representative, based on reported values for this compound and closely related analogues. vulcanchem.comnnpub.org Specific values can vary based on solvent and experimental conditions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

64507-37-5 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

5-methoxyquinoline-8-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c1-15-9-5-4-8(11(13)14)10-7(9)3-2-6-12-10/h2-6H,1H3,(H,13,14) |

InChI Key |

DMVAPFXINYJFGT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CC=NC2=C(C=C1)C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 5 Methoxyquinoline 8 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-methoxyquinoline-8-carboxylic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.

Multinuclear NMR Analyses (e.g., ¹H, ¹³C, ¹⁵N)

Multinuclear NMR studies, particularly involving ¹H, ¹³C, and ¹⁵N nuclei, are essential for the complete structural assignment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For this compound, the spectrum would characteristically show distinct signals for the aromatic protons on the quinoline (B57606) ring, a singlet for the methoxy (B1213986) group protons, and a broad singlet for the carboxylic acid proton. The chemical shift of the carboxylic acid proton is typically found in the downfield region, often between 10-12 ppm, due to deshielding effects from the carbonyl group and hydrogen bonding. libretexts.org Protons on the carbon adjacent to the carboxylic acid typically absorb in the 2-3 ppm range. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid group is characteristically deshielded and appears in the range of 160-180 ppm. libretexts.org This is slightly less deshielded than the carbonyl carbons of aldehydes and ketones. libretexts.org The carbon atoms of the quinoline ring and the methoxy group will also have distinct chemical shifts, allowing for a full carbon skeleton assignment. oregonstate.educompoundchem.com Quaternary carbons, those without attached hydrogens, generally show weaker signals. oregonstate.edu

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR spectroscopy can be a powerful tool for studying the electronic structure of the nitrogen-containing quinoline ring. psu.edu The chemical shift of the nitrogen atom is highly sensitive to its local environment and can provide valuable information about tautomeric equilibria and protonation states. psu.edunih.govresearchgate.net

A representative, though not specific to this exact molecule, ¹H NMR data for a similar compound, 5-methoxyindole-2-carboxylic acid, shows a methoxy proton signal at 3.769 ppm and a carboxylic acid proton at 12.9 ppm. chemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Carboxylic Acid Derivatives

| Functional Group | Typical Chemical Shift Range (ppm) |

| Carboxylic Acid (R-C OOH) | 165-190 |

| Aldehyde (R-C HO) | >200 |

| Ketone (R-C OR) | >200 |

| Ester (R-C OOR) | 165-190 |

| Aromatic C-H | 125-170 |

| Alkene C-H | 120-160 |

| Ether/Alcohol C-O | 60-80 |

Note: These are typical values and can vary based on the specific molecular structure and solvent used. oregonstate.educompoundchem.com

Solid-State and Solution-State NMR Comparative Studies

Comparing NMR data from both solid and solution states provides critical insights into the conformational and tautomeric behavior of this compound. nih.govresearchgate.net

In solution, molecules are typically in rapid motion, leading to averaged NMR signals. However, in the solid state, molecular motion is restricted, and techniques like magic-angle spinning (MAS) are used to obtain high-resolution spectra. mdpi.com

For hydroxyquinoline carboxylic acids, studies have shown that in the solid state, these molecules often exist as zwitterions, where the carboxylic acid proton has transferred to the quinoline nitrogen. psu.edunih.govresearchgate.net This is confirmed by distinct differences in ¹³C and ¹⁵N chemical shift patterns between the solid and solution states. nih.govresearchgate.net In a solvent like dimethyl sulfoxide (B87167) (DMSO), there can be a dynamic equilibrium between the neutral carboxylic acid form and the zwitterionic tautomer. psu.edunih.govresearchgate.net This comparative analysis is crucial for understanding the molecule's behavior in different environments, which can influence its chemical and biological properties.

Mass Spectrometry for Elucidating Fragmentation Patterns and Mechanistic Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of this compound and its fragments. nih.gov This precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS is also used to confirm the identity of synthesized compounds and to identify unknown metabolites in biological systems. researchgate.netnih.govresearchgate.neteurjchem.com

Isotopic Labeling Experiments for Fragmentation Mechanism Elucidation (e.g., deuterium, carbon-13)

Isotopic labeling, where an atom in the molecule is replaced by one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), is a powerful technique for unraveling the complex fragmentation mechanisms that occur in a mass spectrometer. By observing the mass shifts in the fragment ions, the specific atoms and bonds involved in the fragmentation pathways can be identified.

For carboxylic acids, common fragmentation patterns include the loss of the hydroxyl group (-OH, a loss of 17 mass units) and the entire carboxyl group (-COOH, a loss of 45 mass units). whitman.edulibretexts.org Aromatic acids tend to have a more prominent molecular ion peak. whitman.edu The McLafferty rearrangement is another common fragmentation pathway for molecules containing a carbonyl group and an accessible gamma-hydrogen. whitman.eduyoutube.com By using isotopic labeling, researchers can definitively trace the path of atoms during these fragmentation processes, providing a detailed understanding of the molecule's gas-phase ion chemistry. mdpi.com

X-ray Diffraction for Crystalline Structure Determination and Conformational Analysis

The crystal structure reveals how the molecules pack together in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding. mdpi.comnih.gov For carboxylic acids, it is common to observe the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact. mdpi.comnih.gov In the case of this compound, X-ray diffraction can also definitively establish the tautomeric form present in the crystal, for instance, whether it exists in the neutral form or as a zwitterion. psu.eduresearchgate.net This structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies. Studies on similar quinoline derivatives have utilized X-ray diffraction to confirm their structures and analyze intermolecular interactions. researchgate.netmdpi.com

Interactive Data Table: Example Crystal System Data for Related Compounds

| Compound | Crystal System | Space Group | Reference |

| A 5-methoxy-1H-indole-2-carboxylic acid polymorph | Monoclinic | P2₁/c | mdpi.comnih.gov |

| An ethyl 2-methyl-5-oxo-4-(2-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate derivative | Triclinic | P1 | researchgate.net |

| A [triaqua-(8-carboxymethoxy-quinoline-2-carboxylate-κN,O,O,O)-zinc(II)] monohydrate | Triclinic | P1 | researchgate.net |

UV-Visible and Infrared (IR) Spectroelectrochemical Methods for Oxidation Mechanism Investigation

Spectroelectrochemistry is a powerful analytical technique that provides real-time spectroscopic data during an electrochemical event, such as oxidation. By coupling UV-Visible or IR spectroscopy with an electrochemical setup, it is possible to identify and monitor the concentration of transient intermediates and final products of the oxidation of this compound.

In a hypothetical UV-Visible spectroelectrochemical experiment, the initial spectrum of a solution of this compound would be recorded. As the potential is increased to initiate oxidation, changes in the absorption spectrum would be monitored. The formation of new chromophores, such as those in oxidized intermediates or products, would result in the appearance of new absorption bands. The growth and decay of these bands as a function of the applied potential and time would provide insights into the kinetics and mechanism of the oxidation process. For instance, the generation of a radical cation would likely lead to a significant shift in the absorption maxima.

Similarly, IR spectroelectrochemistry would be employed to track changes in the vibrational modes of the molecule during oxidation. The initial IR spectrum would show characteristic bands for the functional groups present in this compound, such as the C=O stretch of the carboxylic acid, the C-O-C stretch of the methoxy group, and various aromatic C=C and C-H vibrations. Upon oxidation, changes in these bands would be observed. For example, if the oxidation involves the quinoline ring, shifts in the aromatic stretching frequencies would be expected. If the carboxylic acid group is involved, changes in the C=O and O-H stretching vibrations would be apparent. This technique is particularly useful for identifying changes in specific functional groups and for detecting the formation of new ones, such as a carbonyl group if oxidation occurs on the ring.

A hypothetical data table summarizing potential observations from these experiments is presented below.

Table 1: Hypothetical Spectroelectrochemical Data for the Oxidation of this compound

| Technique | Observation | Potential Interpretation |

| UV-Visible Spectroelectrochemistry | Appearance of a new absorption band at a longer wavelength upon applying an oxidative potential. | Formation of an oxidized species with a more extended conjugated system, possibly a radical cation or a dimeric product. |

| Isosbestic points observed during the spectral evolution. | A clean conversion of the starting material to a single product or a limited number of stable products. | |

| Infrared Spectroelectrochemistry | Decrease in the intensity of the O-H stretching band of the carboxylic acid. | Deprotonation or involvement of the carboxylic acid group in the oxidation process. |

| Shift in the C=C stretching frequencies of the quinoline ring. | Alteration of the electronic structure of the aromatic system due to electron removal. | |

| Appearance of a new C=O stretching band at a different frequency. | Formation of a new carbonyl-containing product, potentially through oxidative degradation. |

Application of Other Advanced Spectroscopic Techniques (e.g., HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for the separation, identification, and quantification of chemical compounds in complex mixtures. scienceopen.com While no specific HPLC-MS/MS studies on this compound were found, the general methodology would be applicable for its analysis. scienceopen.commolnar-institute.comnih.govnih.gov

The process would involve developing a suitable HPLC method to achieve good chromatographic separation of the target analyte from any impurities or other components in a sample. nih.gov This typically involves optimizing the mobile phase composition, column type, and gradient elution program. nih.gov For a compound like this compound, a reversed-phase column would likely be used. molnar-institute.com

Following chromatographic separation, the analyte would be introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, and it could be operated in either positive or negative ion mode. ekb.eg In positive ion mode, the protonated molecule [M+H]⁺ would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. ekb.eg

Tandem mass spectrometry (MS/MS) would then be used for structural confirmation. The precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, expected fragmentation pathways could include the loss of the methoxy group (CH₃O) or the carboxylic acid group (COOH).

The data obtained from an HPLC-MS/MS analysis would be crucial for confirming the identity of the compound and for quantifying its concentration in various samples. A hypothetical data table illustrating the kind of information that would be generated is shown below.

Table 2: Hypothetical HPLC-MS/MS Data for this compound

| Parameter | Value | Description |

| HPLC Retention Time | e.g., 5.2 min | The time at which the compound elutes from the HPLC column under specific conditions. |

| Precursor Ion (m/z) | e.g., 204.06 (for [M+H]⁺) | The mass-to-charge ratio of the protonated molecule. |

| Fragment Ions (m/z) | e.g., 186.05, 158.06 | Characteristic fragment ions generated by the dissociation of the precursor ion, potentially corresponding to the loss of H₂O and CO, respectively. |

| Limit of Quantification (LOQ) | e.g., 1 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov |

Computational Chemistry and Theoretical Modeling of 5 Methoxyquinoline 8 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Methoxyquinoline-8-carboxylic acid, DFT calculations are instrumental in determining its optimized molecular geometry, electronic properties, and spectroscopic features.

Detailed research findings from DFT studies on analogous quinoline (B57606) derivatives reveal common computational approaches. bohrium.comnih.govrsc.org Typically, geometry optimization is performed using functionals like B3LYP in combination with basis sets such as 6-31G* or 6-311G(d,p). rsc.orgresearchgate.net These calculations yield the most stable conformation of the molecule by minimizing its energy.

Once the geometry is optimized, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. arabjchem.orgtandfonline.com These maps illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. Such information is invaluable for understanding intermolecular interactions, including hydrogen bonding and potential binding to a receptor. arabjchem.org Time-Dependent DFT (TD-DFT) calculations can also predict the electronic absorption spectra (UV-Vis) of the molecule. nih.govrsc.org

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -5.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -2.0 to -1.0 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of this compound, MD simulations are employed to predict its binding mode and affinity to a biological target, such as an enzyme or receptor.

The process begins with the docking of this compound into the active site of a target protein, for which a three-dimensional structure is available. nih.gov This initial static model is then subjected to MD simulations, which apply the principles of classical mechanics to model the system's evolution over time. These simulations provide a dynamic view of the ligand-protein complex, revealing how the ligand's conformation and position change within the binding site. nih.govmdpi.com

Key insights from MD simulations include the stability of the ligand-protein complex, which can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. nih.gov The flexibility of different regions of the protein upon ligand binding can be analyzed through the root-mean-square fluctuation (RMSF). nih.gov Furthermore, MD simulations allow for the detailed examination of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. nih.govnih.gov This information is crucial for understanding the determinants of binding affinity.

Advanced techniques, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA), can be used to estimate the binding free energy of the ligand-target complex from the MD simulation trajectories, providing a quantitative prediction of binding affinity. nih.gov

| Analysis | Information Gained | Relevance to this compound |

|---|---|---|

| RMSD Analysis | Stability of the ligand within the binding pocket. | Predicts if the compound forms a stable complex with its target. |

| RMSF Analysis | Flexibility of protein residues upon ligand binding. | Identifies key flexible regions of the target that interact with the compound. |

| Hydrogen Bond Analysis | Identifies specific hydrogen bond interactions and their persistence. | Highlights critical interactions for binding affinity and specificity. |

| Binding Free Energy Calculation | Quantitative estimation of binding affinity. | Helps in ranking and prioritizing potential drug candidates. |

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For this compound and its derivatives, these approaches are vital for optimizing their therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) is a common in silico SAR method. sphinxsai.com In a QSAR study, a series of analogues of this compound would be synthesized and their biological activity measured. Then, a wide range of molecular descriptors for each analogue would be calculated. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints. sphinxsai.com

3D descriptors: van der Waals volume, surface area, and descriptors related to the 3D conformation of the molecule.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates the descriptors with the biological activity. sphinxsai.com A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. sphinxsai.comnih.gov

For instance, a QSAR study on 8-methoxyquinoline (B1362559) derivatives as inhibitors of Mycobacterium tuberculosis H37Rv identified the importance of specific topological and physicochemical descriptors for their antimycobacterial activity. sphinxsai.com Such studies provide a framework for the rational design of novel analogues of this compound with improved activity.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Physicochemical | LogP (Lipophilicity) | Affects membrane permeability and target engagement. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Electronic | HOMO/LUMO energies | Influences reactivity and interaction with the target. |

| Steric | Molar Refractivity | Relates to molecular volume and polarizability. |

Theoretical Studies on Electron Transfer Efficiency and Protonation Phenomena

Theoretical studies on electron transfer and protonation are crucial for understanding the reactivity and bioavailability of this compound. These phenomena are often at the heart of a molecule's mechanism of action and its behavior in a biological environment.

The efficiency of electron transfer can be investigated using computational methods. For example, the interaction of a molecule with a biological partner, such as a DNA base, can be studied to determine the likelihood of charge transfer. tandfonline.com The electrophilicity-based charge transfer method can be used to calculate the amount of charge transfer between the molecule and its interacting partner. tandfonline.com This is particularly relevant for understanding potential mechanisms of action that involve redox processes.

The protonation state of this compound is critical for its solubility, membrane permeability, and interaction with biological targets. The acid dissociation constant (pKa) is a measure of the tendency of the carboxylic acid group to deprotonate, and the pKa of the quinoline nitrogen indicates its tendency to be protonated. Theoretical methods, particularly DFT-based approaches in conjunction with a polarizable continuum model (PCM) to simulate the solvent environment, can be used to compute pKa values. researchgate.net By calculating the free energy change associated with the protonation/deprotonation reactions, it is possible to obtain theoretical pKa values that are in good agreement with experimental data. researchgate.net Understanding the protonation equilibria is essential for predicting the dominant species of the molecule at physiological pH.

Structure Activity Relationship Sar Investigations of 5 Methoxyquinoline 8 Carboxylic Acid and Its Derivatives

Correlating Substituent Effects on Biological Activity of Methoxyquinoline Carboxylic Acids

The biological profile of methoxyquinoline carboxylic acids is intricately linked to the nature and position of substituents on the quinoline (B57606) core. The interplay between the foundational methoxy (B1213986) and carboxylic acid groups, along with the introduction of additional peripheral substituents, dictates the molecule's physicochemical properties and, consequently, its activity.

The methoxy (-OCH₃) and carboxylic acid (-COOH) groups are principal determinants of the pharmacological profile of this class of compounds. The methoxy group generally increases the lipophilicity of the molecule, which can enhance its ability to permeate biological membranes. vulcanchem.com Conversely, the carboxylic acid moiety, being highly polar, increases water solubility but can also limit passive cell membrane penetration. nih.gov This functional group is often crucial for biological activity, as its ability to donate a proton and engage in hydrogen bonding allows it to anchor the molecule to specific sites within a biological target, such as an enzyme's active site. vulcanchem.com

Research on related phenolic acids has shown that the electron-donating nature of methoxy groups can enhance antioxidant activity. nih.gov In the context of quinoline derivatives, the electronic properties conferred by these substituents are critical. For instance, in studies of 8-hydroxyquinoline-2-carboxanilides, which share structural motifs, antiviral activity was found to be influenced by the electron-withdrawing character of substituents and was positively correlated with increased lipophilicity. nih.gov The specific arrangement of these oxygen-containing functional groups is also vital; the 8-hydroxy-quinoline-7-carboxylic acid scaffold, for example, was identified as a critical pharmacophore for Pim-1 kinase inhibition, underscoring the importance of the relative positioning of the hydroxyl and carboxyl groups for target interaction. researchgate.net

Modification of the quinoline ring at its various peripheral positions (C-2, C-4, C-6, C-7, and C-8) is a common strategy to modulate biological activity. The quinoline nucleus has distinct regions of reactivity, with the C-2 and C-4 positions being particularly susceptible to nucleophilic attack, making them common sites for introducing new functional groups. iust.ac.irnih.gov

Systematic studies on various quinoline carboxylic acids have demonstrated that even minor changes to peripheral substituents can lead to significant shifts in biological activity. For example, in a series of quinoline-4-carboxylic acid derivatives, substituting a chlorine atom at the C-7 position with fluorine led to a marked increase in antiviral activity, whereas introducing larger groups like trifluoromethyl or even another methoxy group resulted in a loss of activity. nih.gov This highlights the sensitivity of the biological target to the steric and electronic profile of the substituent at this position.

The following table summarizes key findings on the impact of peripheral substituents on the activity of quinoline derivatives.

| Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Reference(s) |

| C-2 | Aryl groups | A common modification strategy to explore new interactions with biological targets. | nih.gov |

| C-5 vs. C-7 | Various substituents | In 8-hydroxyquinolines, C-7 substitution led to more potent MMP inhibition than C-5 substitution. | nih.gov |

| C-7 | Halogens (F vs. Cl) | Replacing chlorine with fluorine enhanced antiviral activity in quinoline-4-carboxylic acids. | nih.gov |

| C-7 | Methoxy, CF₃ | Introduction of these groups led to inactivity in a series of antiviral quinoline-4-carboxylic acids. | nih.gov |

| C-8 | Phenyl groups | Feasible modification that influences the molecule's conformation. | researchgate.net |

| C-8 | Glycosidic linkage | Used as an attachment point for sugar moieties to target cancer cells. | mdpi.com |

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework for correlating the chemical structure of a compound with its biological activity. These predictive models are invaluable in drug discovery for prioritizing the synthesis of new derivatives and for gaining insight into the molecular properties that drive activity.

QSAR models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods—such as multiple linear regression (MLR), support vector machines (SVM), or neural networks—to create an equation that links these descriptors to the observed biological activity. nih.gov Key descriptors often include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., the octanol-water partition coefficient, log P). mdpi.comdergipark.org.tr

A QSAR study on 5,8-quinolinequinone derivatives, which are structurally related to the target compound, successfully developed models for predicting anti-proliferative and anti-inflammatory activities. dergipark.org.tr The study calculated a wide range of descriptors using Density Functional Theory (DFT) and found that parameters like molecular polarizability, electronegativity, and frontier molecular orbital energies were significant in the resulting models. dergipark.org.tr Another QSAR analysis on carboxylic acid derivatives as HIV-1 integrase inhibitors identified polarizability and mass as the most influential atomic properties for describing their inhibitory activity. nih.gov These studies demonstrate the power of QSAR to distill complex structural information into predictive, mechanistically informative models for quinoline-based compounds.

Conformational Analysis and Identification of Bioactive Conformations

The biological activity of a molecule is not only dependent on its 2D structure but also on its 3D shape and flexibility, known as its conformation. Conformational analysis aims to identify the low-energy, stable 3D arrangements of a molecule and, most importantly, to determine the specific "bioactive conformation"—the shape it adopts when binding to its biological target. nih.gov

Various computational methods are employed for this purpose. Techniques like force-field based methods (FFBM) and multi-objective evolution algorithms can sample the vast conformational space of a flexible molecule. nih.gov The resulting conformations can be compared to known ligand-protein crystal structures to validate the methods, often using a root mean square deviation (RMSD) calculation to measure similarity. nih.gov An effective strategy for pinpointing a bioactive conformation involves synthesizing and testing conformationally restricted analogs; by observing which rigid analogs retain activity, the accessible conformational space of the active form can be narrowed down. chemrxiv.org

For quinoline derivatives, molecular modeling and docking studies have been instrumental in identifying bioactive conformations. In an investigation of 8-hydroxy-quinoline-7-carboxylic acid derivatives as Pim-1 kinase inhibitors, docking simulations predicted a specific binding mode. researchgate.net This bioactive conformation involved the 8-hydroxy and 7-carboxylic acid groups forming crucial hydrogen bonds with key amino acid residues (Asp186 and Lys67) within the enzyme's ATP-binding pocket. researchgate.net Similarly, X-ray crystallography of substituted amino-quinolines has provided direct evidence of their solid-state conformations, revealing, for example, a "twisted" structure and defining the angle between the quinoline ring and a substituent at the C-8 position. researchgate.net Such analyses are critical for understanding how the molecule fits into its target and for designing new derivatives with improved binding affinity.

Mechanistic Elucidation of Biological Activities Associated with Methoxyquinoline Carboxylic Acids

Enzyme Inhibition Mechanisms of 5-Methoxyquinoline-8-carboxylic acid Analogs

The structural motif of a quinoline (B57606) core, often substituted with methoxy (B1213986) and carboxylic acid groups, serves as a versatile scaffold for designing enzyme inhibitors. These compounds can engage in specific interactions within the active sites of their target enzymes, leading to potent and often selective inhibition.

Histone Methyltransferase Inhibition (e.g., EZH2) and Epigenetic Modulation

Derivatives of 5-methoxyquinoline (B23529) have emerged as a novel class of inhibitors for Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase that plays a crucial role in epigenetic regulation. nih.govnih.gov EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. nih.gov Overexpression or mutation of EZH2 is implicated in various cancers, making it a significant therapeutic target. nih.govresearchgate.net

| Target Enzyme | IC₅₀ (μM) |

|---|---|

| EZH2 | 1.20 ± 0.11 |

| SMYD3 | 35.4 ± 1.97 |

| G9a | 82.6 ± 2.23 |

| SUV39H1 | 21.2 ± 0.28 |

| SETDB1 | 27.0 ± 1.36 |

| PRMT1 | 28.8 ± 1.25 |

| SETD8 | 40.0 ± 2.71 |

Data from Molecules 2015, 20(5), 7620-7635. nih.gov

2-Oxoglutarate-Dependent Oxygenase Inhibition

The 8-hydroxyquinoline-5-carboxylic acid (IOX1) scaffold, a close structural relative of this compound, is a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. nih.govnih.govrsc.org These enzymes are involved in a wide range of biological processes, including hypoxic sensing, collagen biosynthesis, and nucleic acid demethylation. rsc.org

IOX1 demonstrates inhibitory activity against various 2OG oxygenases, including transcription factor hydroxylases and histone demethylases. nih.govnih.gov Unlike some other inhibitors, IOX1 is effective against both cytosolic and nuclear 2OG oxygenases without needing chemical modification for cell permeability. nih.gov Crystallographic studies have revealed that IOX1 can induce a rare translocation of the active site metal ion in these enzymes, a unique inhibitory mechanism. nih.gov The development of cell-permeable and selective inhibitors for human 2OG oxygenases, such as those derived from the 8-hydroxyquinoline (B1678124) scaffold, is an active area of research for therapeutic applications. researchgate.net

Bacterial Topoisomerase and DNA Gyrase Inhibition

Quinolone derivatives have long been recognized for their potent antibacterial activity, which stems from their inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govpatsnap.comacs.orgwilddata.cnresearchgate.netnih.govnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them prime targets for antibiotics. patsnap.commdpi.com

The mechanism of inhibition involves the formation of a cooperative drug-DNA binding complex. nih.govwilddata.cn The bound gyrase enzyme induces a specific binding site for the quinolone molecule within the relaxed DNA substrate, particularly in the presence of ATP. nih.govwilddata.cn This interaction stabilizes the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands and leading to lethal double-stranded breaks. patsnap.comnih.gov The binding affinity and specificity are derived from the unique conformation of the single-stranded DNA pocket created by the enzyme and the ability of the quinolone molecules to self-associate and fit into this pocket. nih.govwilddata.cn Novel bacterial topoisomerase inhibitors (NBTIs) with unique tricyclic structures have shown potent inhibition of both DNA gyrase and topoisomerase IV, even against fluoroquinolone-resistant strains. nih.govdntb.gov.ua

| Compound | S. aureus DNA gyrase IC₅₀ (nM) | S. aureus TopoIV IC₅₀ (nM) |

|---|---|---|

| Amide 1a | 150 | 653 |

| Amide 1b | 229 | 755 |

| Amine 2a | 1,600 | 1,300 |

| Amine 2b | 4,200 | 1,400 |

| Gepotidacin (racemic) | 170 | 2,800 |

| Ciprofloxacin (B1669076) | 28,000 | 8,600 |

Data from Antimicrobial Agents and Chemotherapy, 2021, 65(11), e00991-21. nih.gov

Protein Kinase Inhibition Studies (e.g., CK2)

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a role in viral infections and inflammation. acs.orgnih.govnih.gov Consequently, it has become an attractive target for the development of small molecule inhibitors. nih.gov Several quinoline-based compounds have been identified as potent inhibitors of CK2. acs.orgnih.govnih.govnih.gov

For example, substituted pyrimido[4,5-c]quinolines have been discovered as ATP-competitive inhibitors of CK2, with some analogs exhibiting IC₅₀ values in the low nanomolar range. nih.gov Similarly, 3-carboxy-4(1H)-quinolones have been identified as a class of CK2 inhibitors through virtual screening. acs.orgnih.gov The most active compounds in this series, such as 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, are ATP-competitive inhibitors with IC₅₀ values in the sub-micromolar range and demonstrate considerable selectivity for CK2 over other protein kinases. acs.orgnih.gov The binding models suggest that these quinoline derivatives interact with the hinge region of the CK2 active site. nih.gov The development of these inhibitors has been aided by structure-based drug design and in silico screening methods. nih.gov

| Compound | CK2 IC₅₀ (μM) | Ki (μM) | Inhibition Type |

|---|---|---|---|

| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (7) | 0.3 | 0.06 | ATP competitive |

| 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid (9) | 1 | 0.28 | ATP competitive |

| Pyrimido[4,5-c]quinoline analog 14k | 0.009 | Not Reported | ATP-competitive |

| Pyrimido[4,5-c]quinoline analog 7e | 0.003 | Not Reported | ATP-competitive |

Data from Journal of Medicinal Chemistry 2006, 49(23), 6887-6894 and Bioorganic & Medicinal Chemistry Letters 2011, 21(6), 1687-1691. acs.orgnih.govnih.gov

Matrix Metalloproteinase Inhibition (e.g., MMP-2, MMP-9)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their activity is crucial in physiological processes like tissue remodeling, but their dysregulation is associated with diseases such as cancer and arthritis. Quinoline-based compounds have been identified as inhibitors of MMPs, particularly MMP-14 (MT1-MMP). nih.govarvojournals.org

Through high-throughput screening, quinoline derivatives like clioquinol (B1669181) and chloroxine (B1668839) were found to inhibit MMP-14. nih.govarvojournals.org The proposed mechanism of action involves the chelation of metal ions, such as zinc and calcium, which are essential for the catalytic activity of MMPs. nih.gov These quinoline-based compounds bind to the catalytic domain of the MMP-14 enzyme, leading to the inhibition of its enzymatic activity. nih.gov Clioquinol demonstrated selectivity for MMP-14, showing no significant inhibition of other MMPs. nih.gov

Acetylcholinesterase and Butyrylcholinesterase Inhibition (from 8-hydroxyquinoline derivatives)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.govresearchgate.netresearchgate.netmdpi.com Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. researchgate.net Derivatives of 8-hydroxyquinoline have been investigated as cholinesterase inhibitors. acs.org

Hybrids of tacrine (B349632) and 8-hydroxyquinoline have been developed as multifunctional agents with cholinergic, antioxidant, and copper-complexing properties. acs.org The inhibitory activity of these compounds stems from their ability to bind to the active site of the cholinesterase enzymes. researchgate.netmdpi.com The development of selective inhibitors for BChE is of particular interest, and structure-based virtual screening has been employed to identify potent and selective inhibitors. acs.org The structural differences between the active sites of AChE and BChE are exploited to achieve selectivity. acs.org

HIV-1 Integrase Inhibition (related compounds)

A significant area of investigation for quinoline carboxylic acid derivatives has been their potential as inhibitors of HIV-1 integrase (IN), an essential enzyme for viral replication. nih.govyoutube.com The mechanism of action for many of these inhibitors, including those structurally related to this compound, centers on the enzyme's active site, which contains two critical magnesium ions (Mg²⁺). youtube.comyoutube.com

These inhibitors function by chelation, binding to the divalent metal ions within the integrase catalytic site. nih.govacs.org This action is often facilitated by a pharmacophore containing specific oxygen atoms, such as the arrangement found in 8-hydroxyquinoline-7-carboxylic acid, a well-recognized ligand for divalent ions. researchgate.net By binding to these metal ions, the inhibitor stabilizes the integrase-viral DNA complex in an inactive conformation, effectively preventing the crucial strand transfer step of integration. nih.govyoutube.com

Styrylquinoline derivatives, for example, act as competitive inhibitors, preventing the initial recognition and binding of the viral DNA to the integrase enzyme. nih.gov Studies suggest the existence of two distinct inhibitor-binding modes: one that prevents viral DNA binding, thereby inhibiting both the 3'-processing and strand transfer steps, and another that specifically prevents the binding of target host DNA, thus only inhibiting the strand transfer reaction. nih.gov Diketo acid derivatives were among the first to be studied, but quinoline-based structures, such as the approved drug Elvitegravir, evolved from this concept. Elvitegravir contains a quinolinone core where a carboxylic acid function and a ketone group chelate the Mg²⁺ ions, demonstrating the effectiveness of this mechanistic approach. nih.gov

Molecular Target Identification and Ligand-Target Binding Modes

The specificity of methoxyquinoline carboxylic acids for certain biological targets is determined by their molecular structure, which allows for precise interactions with enzyme active sites and cell surface receptors.

The primary mechanism for many quinoline-based inhibitors targeting metalloenzymes involves direct interaction with the metal cofactors at the active site, rather than causing a physical translocation. In the case of HIV-1 integrase, inhibitors containing the quinoline carboxylic acid scaffold act as chelating agents for the two Mg²⁺ ions essential for catalysis. nih.govnih.gov

This interaction can be described as an "interfacial inhibition," where the inhibitor binds at the interface created by the viral DNA and the metal ions within the catalytic site. nih.gov This binding locks the active site into an inactive conformation, preventing the subsequent catalytic steps required for viral DNA integration. nih.govyoutube.com This mechanism highlights how these ligands modulate the function of the metal ions, rendering the enzyme ineffective without necessarily displacing them from the active site. This principle of metal ion chelation is a key strategy in the design of inhibitors for various metalloenzymes. acs.orgmdpi.com

Quinoline derivatives have been identified as antagonists of the P2X7 purinergic receptor (P2X7R), a ligand-gated ion channel that plays a role in inflammation and cancer. nih.govnih.gov The P2X7R is activated by high concentrations of extracellular ATP, leading to the opening of a non-selective channel. nih.gov

Molecular docking studies have elucidated the binding modes of quinoline-carboxamide derivatives to the allosteric site of the P2X7R. nih.gov These studies reveal specific molecular interactions that contribute to their antagonist activity. For instance, the binding of antagonist 3e (a carboxamide derivative) involves:

Hydrogen Bonding: The nitrogen atom of the oxadiazole ring and an oxygen atom interact with amino acid residues Lys630 and Tyr628. nih.gov

Hydrophobic Interactions: π-alkyl interactions were observed with residues Phe428 and Ile643, which are crucial for the specific binding to P2X7R. nih.gov

The binding energy for this particular antagonist was calculated to be -6.56 kcal/mol, indicating a favorable interaction. nih.gov The structure-activity relationship (SAR) studies show that the inhibitory potential varies with different functional groups, with sulfonate and amide linkages being important for P2X7R inhibition. nih.gov

Cellular-Level Mechanisms of Action (excluding human clinical trials)

At the cellular level, methoxyquinoline carboxylic acids and their analogs exert significant effects on cell proliferation, invasion, and angiogenesis, primarily demonstrated in cancer cell line studies.

Derivatives of quinoline carboxylic acid have demonstrated notable antiproliferative activity against a range of human cancer cell lines. researchgate.net For example, a synthesized quinoline-2-carboxylic acid aryl ester exhibited potent cytotoxicity against the PC3 prostate cancer cell line, with an IC₅₀ value of 26 µg/mL. nih.gov Mechanistic studies revealed that this compound induced apoptosis and caused cell cycle arrest at the S phase. nih.gov

Similarly, related 5-methoxyindole (B15748) derivatives have been shown to inhibit cancer cell growth by perturbing the cell cycle. nih.gov The most active compounds in one study induced a lengthening of the G1 phase and a corresponding decrease in the S and G2/M phases, suggesting a reduction in the rate of cell cycle progression and proliferation. nih.gov The table below summarizes the antiproliferative activity of selected quinoline derivatives and related compounds against various cancer cell lines.

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate) | IC₅₀: 26 µg/mL | nih.gov |

| Compound 5o (5-methoxyindole derivative) | A-549 (Lung), HT-29 (Colon), ZR-75 (Breast) | IC₅₀: 1.69 µM | nih.gov |

| Compound 5w (5-methoxyindole derivative) | A-549 (Lung), HT-29 (Colon), ZR-75 (Breast) | IC₅₀: 1.91 µM | nih.gov |

| Quinazoline (B50416) derivative 11d | HUVECs | IC₅₀: 5.49 μM (VEGFR2 kinase inhibition) | nih.gov |

The process of angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is regulated by a balance of pro- and anti-angiogenic factors. frontiersin.orgnih.gov Methoxyquinoline carboxylic acid derivatives and related heterocyclic compounds can modulate these pathways.

One key mechanism involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), a critical tyrosine kinase in VEGF-dependent angiogenesis. nih.gov For instance, a quinazoline derivative was found to dose-dependently suppress the kinase activity of VEGFR2 with an IC₅₀ of 5.49 μM. nih.gov This inhibition leads to the downregulation of the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway, which is crucial for neovascularization. nih.gov

Furthermore, the antagonism of the P2X7R by quinoline derivatives provides another route for anti-invasive and anti-angiogenic effects. nih.gov P2X7R activation in cancer cells can lead to the secretion of pro-angiogenic factors like VEGF and increase the activity of matrix metalloproteinases (MMPs), which degrade the extracellular matrix and facilitate invasion. nih.gov By blocking P2X7R, these compounds can potentially inhibit these downstream effects. P2X7R activation has also been linked to the induction of epithelial-mesenchymal transition (EMT), a process that enhances cell motility and invasion; therefore, its antagonism may help prevent this transition. nih.gov

Intervention in Specific Cellular Signaling Pathways (e.g., ERK, Cdc25 phosphorylation)

The direct impact of this compound on specific cellular signaling pathways, such as the Extracellular signal-regulated kinase (ERK) pathway or the phosphorylation of Cell Division Cycle 25 (Cdc25) phosphatases, is not extensively detailed in publicly available research. However, the broader context of how these pathways are regulated provides a framework for understanding potential mechanisms of action for novel chemical inhibitors.

The MAPK/ERK pathway is a critical signaling cascade that converts extracellular signals into intracellular responses, playing a key role in cell growth and division. nih.govnih.gov ERK-dependent phosphorylation is the primary output of this pathway. nih.govnih.gov This pathway is known to influence the cell cycle, in part by targeting the Cdc25 family of phosphatases (Cdc25A, Cdc25B, and Cdc25C). nih.govnih.gov These phosphatases are crucial regulators of cell cycle progression, as they activate cyclin-dependent kinase (CDK) complexes by removing inhibitory phosphate (B84403) groups. nih.gov

For instance, strong activation of the ERK pathway can lead to the degradation of Cdc25A, contributing to cell cycle arrest. nih.gov Similarly, the MEK1 component of the pathway can destabilize Cdc25B, causing a delay in mitotic entry. nih.govnih.gov The stability and activity of Cdc25 phosphatases are tightly controlled by phosphorylation events, making them key targets for processes that regulate cell division. nih.gov While specific studies on this compound are lacking, the intricate regulation of the ERK/Cdc25 axis presents a plausible target for quinoline-based compounds designed to modulate cell proliferation.

Table 1: Key Components of the ERK/Cdc25 Signaling Axis

| Component | Class | Primary Function in Cell Cycle Regulation |

| ERK (Extracellular signal-regulated kinase) | Kinase | Transduces extracellular signals to regulate cell growth and division; phosphorylates various substrates. nih.govnih.gov |

| MEK1/2 | Kinase | Activates ERK through phosphorylation. nih.govnih.gov |

| Cdc25A | Phosphatase | Activates CDK complexes to promote cell cycle progression; its degradation can cause cell cycle arrest. nih.govnih.gov |

| Cdc25B | Phosphatase | Plays a role in G2/M progression; its destabilization leads to delays in entering mitosis. nih.govnih.gov |

| Cdc25C | Phosphatase | Triggers entry into mitosis by dephosphorylating the cyclinB-CDC2 complex. nih.gov |

Modulation of Viral Life Cycles (e.g., Dengue virus, H5N1 avian influenza)

The quinoline scaffold is a key feature in a variety of compounds investigated for their antiviral properties. Although research specifically detailing the action of this compound is limited, studies on related quinoline derivatives demonstrate their potential to interfere with the life cycles of several viruses, including Dengue virus (DENV) and the H5N1 avian influenza virus.

Phenotypic screening has identified quinolone compounds capable of inhibiting the replication of DENV-2. nih.gov For some lead compounds, the half-maximal effective concentration (EC50) against the virus was measured in the low micromolar range, indicating potent activity. nih.gov The precise mechanism for these quinolones is still under investigation, but their ability to halt viral replication is a key finding. nih.gov Other studies have shown that novel quinoline derivatives can exhibit significant inhibitory activity against DENV serotype 2 (DENV2), with some derivatives showing high selectivity indices, suggesting a favorable profile of antiviral activity versus cellular toxicity. nih.gov

In the context of influenza, derivatives of 8-hydroxyquinoline have been synthesized and tested against the highly pathogenic H5N1 avian influenza virus. nih.gov Research has shown that the antiviral activity of these compounds can be influenced by the types of chemical groups attached to the quinoline core, with certain substitutions leading to high inhibition of H5N1 growth coupled with low cytotoxicity. nih.govresearchgate.net The mechanism of action for some quinoline derivatives against influenza viruses involves the inhibition of viral neuraminidase, an essential enzyme for the release of new virus particles from infected cells. nih.gov

Table 2: Antiviral Activity of Selected Quinoline Derivatives

| Virus | Compound Class | Observed Effect/Mechanism |

| Dengue virus (DENV) | Quinolone derivatives | Inhibition of DENV-2 replication. nih.gov |

| Dengue virus (DENV) | Novel quinoline derivatives | Significant inhibitory activity against DENV2. nih.gov |

| H5N1 Avian Influenza | 8-Hydroxyquinoline-2-carboxamides | Inhibition of H5N1 virus growth. nih.govresearchgate.net |

| Influenza A (H3N2) | Quinolone derivatives | Inhibition of viral neuraminidase activity. nih.gov |

Inhibition of DNA Synthesis

A primary mechanism through which many quinoline carboxylic acids exert their biological effects, particularly their antibacterial and anticancer activities, is through the inhibition of DNA synthesis. This is primarily achieved by targeting topoisomerases, a class of enzymes essential for managing the topological state of DNA during replication, transcription, and repair.

Quinolone antibiotics that feature a methoxy group, such as gatifloxacin, function by inhibiting bacterial DNA topoisomerases, specifically DNA gyrase (Topoisomerase II) and Topoisomerase IV. These enzymes are vital for bacterial survival. DNA gyrase introduces negative supercoils into DNA, which is a crucial step for the initiation of replication, while Topoisomerase IV is responsible for separating interlinked daughter chromosomes following replication. By blocking the function of these enzymes, methoxyquinoline-containing antibiotics prevent bacterial DNA from being properly replicated and segregated, leading to cell death.

The core action involves the formation of a stable complex between the quinolone, the enzyme, and the DNA. This complex stalls the replication fork and leads to the accumulation of double-strand DNA breaks, which are lethal to the bacterium. This mechanism of action has been established for several fourth-generation fluoroquinolones that contain a methoxyquinoline carboxylic acid moiety as part of their core structure. Furthermore, patent literature describes various quinoline carboxylic acid derivatives as DNA synthesis inhibitors for potential therapeutic applications.

Table 3: Methoxyquinoline Carboxylic Acid Analogs and DNA Synthesis Inhibition

| Related Compound Class | Target Enzyme(s) | Mechanism of Action | Biological Outcome |

| Fluoroquinolones (e.g., Gatifloxacin) | Bacterial DNA Gyrase (Topoisomerase II) & Topoisomerase IV | Inhibition of enzyme activity, preventing DNA replication and chromosome segregation. | Antibacterial activity |

| General Quinolone Carboxylic Acids | DNA Topoisomerases | Disturbance of Topoisomerase II and IV function. | Antibacterial effect |

Applications of 5 Methoxyquinoline 8 Carboxylic Acid in Chemical Research and Technology

Coordination Chemistry and Metal Chelating Properties

The presence of nitrogen and oxygen atoms in 5-methoxyquinoline-8-carboxylic acid allows it to function as an effective chelating agent, forming stable complexes with a variety of metal ions. This characteristic is fundamental to its application in several areas of chemistry. chemimpex.com

This compound and its structural isomers are recognized for their capacity to act as bidentate ligands. The quinoline (B57606) nitrogen atom and the oxygen atoms of the deprotonated carboxylate group can coordinate with a central metal ion to form a stable chelate ring. This ability to form stable complexes is a crucial attribute in the fields of catalysis and materials science. chemimpex.com The planar structure of the quinoline ring system facilitates π-π stacking interactions, while the hydroxyl and carboxyl groups in related compounds are known to enable hydrogen bonding and metal chelation. X-ray crystallography studies of similar quinoline derivatives have confirmed bidentate metal coordination through the pyridinyl nitrogen and a phenolic oxygen. The formation of complexes with essential metal ions such as Fe(II), Fe(III), Cu(II), and Zn(II) has been studied for various 8-hydroxyquinoline (B1678124) derivatives, revealing versatile coordination modes and strong metal-binding affinities. nih.govmdpi.com

The chelating properties of quinoline derivatives are extensively utilized in the development of sensors for metal ion detection. The interaction of these ligands with specific metal ions can induce a measurable optical response, such as a change in color (colorimetric sensing) or fluorescence intensity (fluorescent chemosensing). chemimpex.com

Fluorescent Chemosensors: Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline are common fluorogenic chelators for metal ions like Zn²⁺. nih.gov The binding of the metal ion can cause a significant fluorescence enhancement, a phenomenon known as "turn-on" sensing. researchgate.net This principle has been applied to design highly sensitive and selective fluorescent probes. For instance, some 8-amidoquinoline derivatives exhibit fluorescence for sensing Zn²⁺ based on mechanisms like internal charge transfer (ICT). nih.gov Research has also focused on developing quinoline-based sensors for other ions, such as Fe³⁺. researchgate.net

Colorimetric Reagents: The formation of colored complexes between quinoline-based ligands and metal ions allows for their use in colorimetric analysis, a long-standing application of 8-hydroxyquinolines in analytical chemistry. rsc.org

Chelating Agents in Analysis: Beyond sensing, these compounds serve as chelating agents in various analytical methods to accurately detect and quantify metal ions in environmental and biological samples. chemimpex.com

Table 1: Examples of Quinoline-Based Derivatives as Chemosensors

| Quinoline Derivative Class | Target Analyte | Sensing Mechanism | Reference |

| 8-Amidoquinoline Derivatives | Zn²⁺ | Fluorescence (Internal Charge Transfer) | nih.gov |

| 8-Hydroxyquinoline Dansylates | Fe³⁺ | Selective Fluorescence | researchgate.net |

| GFP-Inspired 8-Methoxyquinoline (B1362559) | Zn²⁺ | Two-Photon Fluorescence | researchgate.net |

| Schiff Base Quinoline Derivatives | Water in Solvents | Fluorescence | nih.gov |

Hydrometallurgy, a field focused on extracting metals from ores using aqueous solutions, employs chelating agents for selective metal recovery. 8-Hydroxyquinoline derivatives, such as the commercial reagent Kelex 100, have a proven track record in this industry. rsc.org These compounds are used in liquid-liquid extraction processes to separate and concentrate metal ions. researchgate.net The process involves dissolving the quinoline-based extractant in an organic solvent, which is then mixed with the aqueous solution containing the metal ore leachate. The extractant selectively complexes with the target metal ion, transferring it from the aqueous phase to the organic phase. rsc.orgresearchgate.net This method has been successfully applied to the recovery of metals like gallium from industrial liquors. rsc.org

Utilization as Key Intermediates and Building Blocks in Organic Synthesis

This compound and its isomers are versatile intermediates in organic synthesis, providing a structural scaffold for creating more complex molecules. chemimpex.combldpharm.com The quinoline skeleton is a common feature in the design of synthetic compounds with diverse pharmacological properties. nnpub.org Its stability and reactivity make it an ideal choice for researchers aiming to innovate in chemical synthesis. chemimpex.com The compound serves as a building block for a variety of heterocyclic compounds that may possess biological activity. For example, activated 8-hydroxyquinoline-2-carboxylic acid has been used to synthesize a large series of 8-hydroxy-N-phenylquinoline-2-carboxamides through condensation with substituted anilines. nih.gov

A common synthetic approach to quinoline carboxylic acids involves multiple steps, as illustrated by the synthesis of its isomer, 8-methoxyquinoline-5-carboxylic acid. vulcanchem.com

Table 2: Representative Synthesis Pathway for a Methoxyquinoline Carboxylic Acid Isomer

| Step | Reaction | Reagents | Product | Yield | Reference |

| 1 | Nitration | HNO₃/H₂SO₄ | 5-Nitro-8-methoxyquinoline | 77% | vulcanchem.com |

| 2 | Reduction | Catalytic Hydrogenation or Sn/HCl | 5-Amino-8-methoxyquinoline | 96% | vulcanchem.com |

| 3 | Carboxylation | Monochloroacetic acid | 8-Methoxyquinoline-5-carboxylic acid | - | vulcanchem.com |

Explorations in Materials Science (Focus on Structural Integration and Performance Enhancement)

The unique properties of the quinoline framework are being explored for the development of advanced materials. When incorporated into polymer formulations, 8-methoxyquinoline-5-carboxylic acid can enhance the thermal stability and mechanical properties of the resulting high-performance materials. chemimpex.com The ability of 8-hydroxyquinoline derivatives to chelate metals is also exploited in materials science. For example, fibrous materials based on polymers like poly(vinyl alcohol) and carboxymethyl cellulose (B213188) have been embedded with 5-amino-8-hydroxyquinoline and its Cu²⁺ and Fe³⁺ complexes to create materials with specific antibacterial and antifungal properties. mdpi.com

Potential Contributions to Molecular Electronic Device Components (e.g., OLEDs)

The field of molecular electronics leverages the electronic properties of organic molecules to create device components. Metal chelates of 8-hydroxyquinoline derivatives are considered highly reliable materials for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net This is due to their combination of high thermal stability, excellent electron transport mobility, and strong fluorescence. researchgate.net These properties make them suitable for use as both electron-transporting and light-emitting layers within the OLED structure. The specific electronic and photophysical characteristics can be fine-tuned by altering the substituents on the quinoline ring, suggesting that this compound and its complexes could be valuable components in the design of next-generation molecular electronic devices.

Role in Biological Assays as Fluorescent Probes (Methodological Focus)

Currently, there is no available scientific literature or research data to support a discussion on the role of this compound as a fluorescent probe in biological assays.

Emerging Research Directions and Scholarly Challenges for Methoxyquinoline Carboxylic Acids

Development of Innovative Derivatization and Scaffold Engineering Strategies

The core structure of 5-Methoxyquinoline-8-carboxylic acid offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. Future research is increasingly focused on moving beyond simple substitutions to more innovative derivatization and scaffold engineering strategies.

One promising approach is scaffold hopping , where the quinoline (B57606) core is replaced by isosteric rings to modulate properties like metal-binding, lipophilicity, and metabolic stability. nih.gov For instance, replacing the quinoline ring with purine (B94841) or pyrimidine-based scaffolds has been explored for related 8-hydroxyquinoline (B1678124) systems to create novel metal-binding isosteres (MBIs) for metalloenzyme inhibition. nih.gov This strategy could yield derivatives of this compound with entirely new biological target profiles.

Functional group derivatization remains a critical strategy. The carboxylic acid at the 8-position is a prime target for creating esters, amides, and hydrazones, which can alter the compound's solubility, cell permeability, and target-binding interactions. chemimpex.comrsc.org For example, the synthesis of 8-hydroxyquinoline-2-carboxanilides through the condensation of the carboxylic acid with various anilines demonstrates a viable pathway for creating a library of diverse derivatives. chemimpex.com Similarly, the methoxy (B1213986) group at the 5-position can be strategically modified. While providing a degree of lipophilicity, its replacement with other alkoxy groups or its demethylation to a hydroxyl group could significantly impact biological activity, as seen in related naphthyridone systems where a 5-OH group negatively affected potency compared to a 5-methoxy group. rsc.org

Another innovative strategy involves hybridization , where the methoxyquinoline carboxylic acid scaffold is linked to another pharmacologically active molecule to create a single chemical entity with dual or synergistic activity. chemimpex.com This has been successfully demonstrated by linking 8-hydroxyquinoline with ciprofloxacin (B1669076) to generate a hybrid with potent antibacterial activity. chemimpex.com A similar approach could be applied to this compound to target complex diseases.

Finally, derivatization can be employed not for therapeutic effect but for analytical purposes. For instance, 6-methoxyquinoline-4-carboxylic acid has been converted into a succinimide (B58015) ester, creating a fluorescent labeling tag for the sensitive detection of amino acids, a strategy that could be adapted for creating analytical probes from this compound. nih.gov

Table 1: Innovative Derivatization Strategies

| Strategy | Description | Potential Outcome for this compound | Reference Example |

|---|---|---|---|

| Scaffold Hopping | Replacing the quinoline core with isosteric rings (e.g., purine, pyrimidine). | Altered metal-binding ability, novel target profiles, improved physicochemical properties. | 8-Hydroxyquinoline isosteres for metalloenzyme inhibition. nih.gov |

| Functional Group Derivatization | Modification of the carboxylic acid (to amides, esters) or methoxy group. | Modulated solubility, cell permeability, and target engagement. | Synthesis of 8-hydroxyquinoline-2-carboxanilides. chemimpex.com |

| Hybridization | Covalently linking the scaffold to another bioactive molecule. | Dual-action agents with synergistic or novel therapeutic effects. | Hybrid of 8-hydroxyquinoline and ciprofloxacin. chemimpex.com |

| Analytical Derivatization | Converting the molecule into a reagent for detection or analysis. | Creation of fluorescent probes for bioanalytical applications. | 6-methoxyquinoline-4-carboxylic acid as a labeling agent. nih.gov |

Pursuit of Advanced Mechanistic Elucidation Technologies

Understanding precisely how a molecule exerts its biological effect is fundamental to developing it into a successful therapeutic. For methoxyquinoline carboxylic acids, a key challenge is to move beyond identifying that a compound is active to elucidating how it works at a molecular level.

Advanced spectroscopic and spectrometric techniques are central to this pursuit. Tandem mass spectrometry, for example, is not only crucial for detecting derivatized molecules in biological fluids but can also be used to study drug-target interactions and metabolic pathways. nih.gov Kinetic NMR experiments are powerful tools for studying reaction mechanisms in real-time, such as how a molecule might act as a prodrug that becomes activated under specific physiological conditions. chemrxiv.org This is particularly relevant for quinoline derivatives that may function as covalent inhibitors, where understanding the kinetics of target engagement is critical. chemrxiv.org

A significant challenge lies in identifying the specific cellular targets. The chelating properties of the quinoline core suggest that metalloenzymes are a potential class of targets. chemimpex.com However, unbiased screening methods are needed to identify protein-binding partners comprehensively. Techniques like thermal proteome profiling or activity-based protein profiling could be applied to cell models treated with this compound derivatives to reveal which proteins are physically engaged or have their activity altered by the compound.

Integration of Computational Design in Rational Compound Optimization

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating drug discovery and reducing reliance on costly and time-consuming laboratory synthesis. The rational optimization of this compound will heavily depend on these in silico methods.

Molecular docking simulations can predict how different derivatives of the quinoline scaffold might bind to the active site of a target protein. chemrxiv.org This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. For instance, docking studies have been integral in the design of 3-quinoline carboxylic acids as inhibitors of protein kinase CK2. chemrxiv.org

Beyond simple docking, Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure of the molecule, helping to understand its reactivity and the stability of potential intermediates. mdpi.com This is crucial for designing prodrugs or covalent inhibitors where the mechanism involves chemical transformations. chemrxiv.org Computational studies can also model and predict key physicochemical properties like lipophilicity (logP) and acidity (pKa), which are critical determinants of a drug's pharmacokinetic profile. nih.gov

A significant challenge is the accuracy of the models. The predictive power of computational tools is highly dependent on the quality of the input data and the algorithms used. For novel targets or unprecedented binding modes, computational predictions must be validated through rigorous experimental work. Integrating machine learning and artificial intelligence with these computational models may further enhance their predictive accuracy for properties and activities of new derivatives.

Table 2: Computational Approaches in Compound Optimization

| Computational Method | Application | Scholarly Challenge | Reference Example |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinity of derivatives to protein targets. | Requires high-resolution target structures; scoring functions can be inaccurate. | Design of 3-quinoline carboxylic acid inhibitors for protein kinase CK2. chemrxiv.org |

| Density Functional Theory (DFT) | Elucidating electronic structure, reactivity, and reaction mechanisms. | Computationally intensive; accuracy depends on the chosen functional and basis set. | Characterizing polymorphs and intermolecular interactions of related heterocycles. mdpi.com |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule and its interaction with targets or membranes over time. | Requires significant computational power; timescales may be limited. | Studying the interface of functionalized silica (B1680970) surfaces with biomolecules. unito.it |

Expansion into Novel Therapeutic Research Areas (pre-clinical, cellular models)

While quinolines are well-known for their antimalarial and antibacterial activities, emerging research is exploring a much broader therapeutic landscape. Pre-clinical studies using cellular models are essential for identifying new applications for this compound and its analogs.

Research on closely related compounds provides a roadmap for exploration. For example, 8-Methoxyquinoline (B1362559) has demonstrated significant antifungal and antibacterial activity. researchgate.net A derivative, 8-methoxyquinoline-5-amino acetic acid, was synthesized and tested for herbicidal activity, showing efficacy in killing weeds, which points towards potential applications in agrochemicals. nnpub.orgnnpub.org Furthermore, a related isomer, 8-Methoxyquinoline-5-carboxylic acid, is noted as a key intermediate for pharmaceuticals targeting neurological disorders. chemimpex.com

These findings suggest that derivatives of this compound should be evaluated in a diverse range of pre-clinical models, including:

Oncology: Many quinoline derivatives exhibit anticancer properties by targeting various cellular pathways.

Neurodegenerative Diseases: The metal-chelating ability of the quinoline scaffold is relevant for diseases like Alzheimer's and Parkinson's, where metal dyshomeostasis is implicated.

Virology: Substituted 8-hydroxyquinolines have shown inhibitory activity against viruses like dengue, suggesting a potential antiviral role for related scaffolds. chemimpex.com